molecular formula C8H15NO B1594296 1-Acetyl-3-methylpiperidine CAS No. 4593-16-2

1-Acetyl-3-methylpiperidine

Cat. No.: B1594296
CAS No.: 4593-16-2
M. Wt: 141.21 g/mol
InChI Key: XKFPNHDGLSYZRC-UHFFFAOYSA-N
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Description

1-Acetyl-3-methylpiperidine is an organic compound belonging to the class of N-acylpiperidines. It is characterized by an acyl group linked to the nitrogen atom of a piperidine ring.

Biochemical Analysis

Biochemical Properties

Enzymatic Activity and Interactions: This compound interacts with various biomolecules, including enzymes and proteins. Specifically, it acts as a ligand for peptidyl-prolyl cis-trans isomerase A (cyclophilin A) . Investigating its three-dimensional structure and enzymatic activity in non-peptide ligand-cyclophilin complexes provides valuable insights .

Cellular Effects

Impact on Cell Function:

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetyl-3-methylpiperidine can be synthesized through several methods. One common approach involves the acylation of 3-methylpiperidine with acetic anhydride or acetyl chloride under basic conditions. The reaction typically proceeds as follows: [ \text{3-Methylpiperidine} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]

Industrial Production Methods: Industrial production of this compound often involves large-scale acylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-3-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to 3-methylpiperidine.

    Substitution: It can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions facilitate substitution reactions.

Major Products:

Scientific Research Applications

1-Acetyl-3-methylpiperidine has several applications in scientific research:

Comparison with Similar Compounds

    1-Acetylpiperidine: Lacks the methyl group at the 3-position.

    3-Methylpiperidine: Lacks the acetyl group.

    N-Acetylpiperidine: Similar structure but without the methyl substitution.

Uniqueness: 1-Acetyl-3-methylpiperidine is unique due to the presence of both the acetyl and methyl groups, which confer distinct chemical properties and reactivity. This dual substitution enhances its utility in various synthetic and research applications compared to its analogs .

Properties

IUPAC Name

1-(3-methylpiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-7-4-3-5-9(6-7)8(2)10/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKFPNHDGLSYZRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00871090
Record name Ethanone, 1-(3-methyl-1-piperidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00871090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4593-16-2
Record name 1-(3-Methyl-1-piperidinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4593-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(3-methyl-1-piperidinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004593162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 1-(3-methyl-1-piperidinyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanone, 1-(3-methyl-1-piperidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00871090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-acetyl-3-methylpiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.713
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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